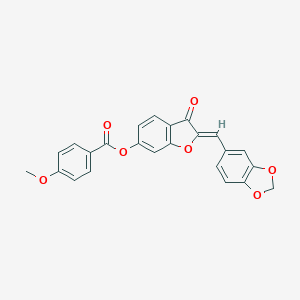![molecular formula C23H18ClN5O2 B357894 3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide CAS No. 848727-38-8](/img/structure/B357894.png)
3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[1,2-a2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Amidation: The final step involves the formation of the benzamide moiety, which can be achieved through a reaction with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(3-cyano-5-oxo-1-propyl-1,5-dihydro-2H-pyrido[1,2-a]pyrimidin-2-ylidene)benzamide
- 3-chloro-N-(3-cyano-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-pyrido[2,3-d]pyrimidin-2-ylidene)benzamide
Uniqueness
The unique structure of 3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide, particularly the fused dipyrido[1,2-a:2,3-d]pyrimidine core, distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
Propiedades
Número CAS |
848727-38-8 |
|---|---|
Fórmula molecular |
C23H18ClN5O2 |
Peso molecular |
431.9g/mol |
Nombre IUPAC |
3-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide |
InChI |
InChI=1S/C23H18ClN5O2/c1-3-9-28-20(27-22(30)15-7-4-8-17(24)11-15)16(13-25)12-18-21(28)26-19-14(2)6-5-10-29(19)23(18)31/h4-8,10-12H,3,9H2,1-2H3 |
Clave InChI |
XRFFKPONMRHMHL-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)Cl)C#N)C(=O)N4C=CC=C(C4=N2)C |
SMILES canónico |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)Cl)C#N)C(=O)N4C=CC=C(C4=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-imidazol-1-ylpropyl)-2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide](/img/structure/B357812.png)

![3-(4-fluorophenyl)-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B357814.png)
![N-(2-methoxyethyl)-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B357815.png)

![2-[(4-allyl-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B357818.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B357820.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B357823.png)
![7-hydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B357825.png)
![2-[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B357826.png)
![2-[(4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]butan-1-ol](/img/structure/B357831.png)
![1-benzyl-9-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357834.png)
![6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357837.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-fluorobenzamide](/img/structure/B357838.png)
